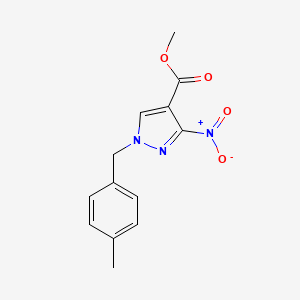
Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯是一种合成的有机化合物,属于吡唑类。吡唑类是五元杂环化合物,在位置 1 和 2 处含有两个氮原子。该化合物以位置 3 处存在硝基、位置 4 处存在羧酸酯和连接到位置 1 处氮上的 4-甲基苄基为特征。由于其独特的化学结构和潜在的生物活性,它在各种研究领域引起了关注。
准备方法
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯的合成通常涉及多步过程。一种常见的合成路线包括以下步骤:
硝化: 将硝基引入吡唑环。
酯化: 形成羧酸酯基团。
烷基化: 将 4-甲基苄基连接到氮原子。
工业生产方法可能涉及优化反应条件,例如温度、压力和使用催化剂以提高产率和纯度。
化学反应分析
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下被还原为胺。
还原: 酯基可以被水解形成相应的羧酸。
取代: 苄基可以通过亲核取代反应被其他官能团取代。
这些反应中常用的试剂包括氢气或硼氢化钠等还原剂,以及高锰酸钾等氧化剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯有几种科学研究应用:
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 由于其独特的结构和生物活性,探索其在药物开发中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机制
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯的作用机制涉及它与特定分子靶标的相互作用。硝基可以参与氧化还原反应,而苄基可以与蛋白质的疏水口袋相互作用。这些相互作用可以调节酶和受体的活性,导致各种生物学效应。
相似化合物的比较
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯可以与其他类似化合物进行比较,例如:
1-苄基-3-硝基-1H-吡唑-4-羧酸甲酯: 缺少苄基环上的甲基。
1-(4-氯苄基)-3-硝基-1H-吡唑-4-羧酸甲酯: 在苄基环上含有氯原子而不是甲基。
1-(4-甲基苄基)-3-硝基-1H-吡唑-4-羧酸甲酯的独特性在于其特定的取代模式,它可以影响其化学反应性和生物活性。
生物活性
Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C12H11N3O4
- Molecular Weight : 261.23 g/mol
- CAS Number : 1856031-36-1
The compound features a pyrazole ring substituted with a nitro group, a methylbenzyl group, and a carboxylate ester, contributing to its unique biological profile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant efficacy against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values comparable to other potent antimicrobial agents.
- Biofilm Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential therapeutic applications in treating biofilm-associated infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| Hep-2 | 17.82 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Nitro Group Reduction : The nitro moiety can undergo bioreduction to yield reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Lipophilicity : The presence of the benzyl group enhances the compound's lipophilicity, facilitating its penetration through lipid membranes and interaction with intracellular targets .
Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Drug Development : As a building block for synthesizing novel pharmaceuticals targeting inflammation and cancer.
- Agrochemicals : Investigated for potential use as pesticides or herbicides due to its biological activity .
Case Studies and Research Findings
Several studies have documented the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited excellent antimicrobial properties with inhibition zones ranging from moderate to significant against various pathogens .
- Cytotoxicity Assays : Another research effort highlighted the cytotoxic potential of this compound against multiple cancer cell lines, demonstrating its promise as an anticancer agent .
属性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
methyl 1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-9-3-5-10(6-4-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3 |
InChI 键 |
HEWRJHLIEAPXIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















